molecular formula C13H15N3 B1608957 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile CAS No. 845866-73-1

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile

Cat. No.: B1608957
CAS No.: 845866-73-1
M. Wt: 213.28 g/mol
InChI Key: KJGLNJLVGKZHLI-UHFFFAOYSA-N
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Description

4-(2,5-Diaza-bicyclo[221]hept-2-ylmethyl)-benzonitrile is a complex organic compound characterized by its bicyclic structure, which includes a diaza-bicyclo[221]heptane moiety attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile typically involves multiple steps, starting with the formation of the diaza-bicyclo[2.2.1]heptane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzonitrile group is then introduced via a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the diaza-bicyclo[2.2.1]heptane intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile involves its interaction with specific molecular targets. The diaza-bicyclo[2.2.1]heptane moiety can interact with enzymes and receptors, modulating their activity. The benzonitrile group can participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile is unique due to the presence of both the diaza-bicyclo[2.2.1]heptane and benzonitrile groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines .

Properties

IUPAC Name

4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLNJLVGKZHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375408
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-73-1
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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